molecular formula C21H19N5O2 B2554901 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 863446-36-0

2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2554901
CAS RN: 863446-36-0
M. Wt: 373.416
InChI Key: UNVGEWMMGCDECP-UHFFFAOYSA-N
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Description

The compound contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group and two p-tolyl groups. The p-tolyl group is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidin-5(4H)-yl and p-tolyl groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group might participate in nucleophilic substitution reactions, while the p-tolyl groups might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Scientific Research Applications

Antitumor Activity

This compound has shown promise in antitumor research. For instance, one derivative (22i) exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

Spiro-Quinazoline Derivatives

The synthesis of 2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros-(benzo[h]quinazoline-5,1′-cycloalkanes) involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro(naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate. This yields 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro derivatives, which can be further alkylated using various halo compounds to obtain S-alkyl derivatives .

Pyrrolo[1,2-a]pyrimidines

The compound’s NH-pyrrole derivatives have been explored in the synthesis of pyrrolo[1,2-a]pyrimidines. These derivatives exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Glycerol Carbonate Applications

Glycerol carbonate (also known as glycerine carbonate or 4-hydroxymethyl-2-oxo-1,3-dioxolane) is a versatile building block derived from glycerol. Due to its wide reactivity (owing to both a hydroxyl group and a 2-oxo-1,3-dioxolane group), it finds applications in various domains, from solvents to polymers .

Mechanism of Action

Without specific information, it’s difficult to predict the mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific target in the body .

properties

IUPAC Name

N-(4-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-3-7-16(8-4-14)24-19(27)12-25-13-22-20-18(21(25)28)11-23-26(20)17-9-5-15(2)6-10-17/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVGEWMMGCDECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide

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